molecular formula C12H12N2O3 B613085 (R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 367453-01-8

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No.: B613085
CAS No.: 367453-01-8
M. Wt: 232.23 g/mol
InChI Key: KRUDZOGZZBVSHD-SNVBAGLBSA-N
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Description

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Biological Activity

(R)-2-Amino-3-(1-formyl-1H-indol-3-yl)propanoic acid hydrochloride, also known by its CAS number 367453-01-8, is an indole-derived compound that has drawn attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃ClN₂O₃
  • Molecular Weight : 268.70 g/mol
  • CAS Number : 367453-01-8

The compound features an indole structure, which is known for its diverse biological activities, including antimicrobial and antioxidant properties.

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The compound demonstrates bactericidal activity by inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production, making it a candidate for further development in antimicrobial therapies .

Antioxidant Properties

Indoles are recognized for their antioxidant capabilities. A study evaluating various indole derivatives found that this compound exhibited notable radical scavenging activity in the ABTS assay, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Antibiofilm Activity

The compound has also been tested for its ability to inhibit biofilm formation, particularly in pathogens like Staphylococcus aureus and Candida species. The results indicated:

Microorganism Biofilm Minimum Biofilm Inhibitory Concentration (MBIC) Biofilm Minimum Biofilm Eradication Concentration (MBEC)
MRSA62.216 - 124.432 μg/mL124.432 - 248.863 μg/mL
Staphylococcus epidermidis31.108 - 62.216 μg/mL124.432 - 248.863 μg/mL

These findings suggest that the compound can effectively disrupt biofilm integrity, which is crucial in treating persistent infections .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria.
  • Disruption of Nucleic Acid Synthesis : It affects the replication and transcription processes within microbial cells.
  • Antioxidant Activity : The indole structure contributes to radical scavenging capabilities, reducing oxidative damage.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against clinical isolates of MRSA and Enterococcus faecalis. The results confirmed its bactericidal effects at low concentrations, suggesting its potential utility in clinical settings where antibiotic resistance is prevalent .

Biofilm Disruption Research

Another study focused on the compound's ability to disrupt biofilms formed by Staphylococcus epidermidis and Candida albicans. The research demonstrated that it significantly reduced biofilm mass compared to standard treatments like ciprofloxacin, indicating a promising avenue for treating biofilm-associated infections .

Properties

CAS No.

367453-01-8

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(2R)-2-amino-3-(1-formylindol-3-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)/t10-/m1/s1

InChI Key

KRUDZOGZZBVSHD-SNVBAGLBSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C=O)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N

Synonyms

H-D-Trp(For)-OHHCl; 367453-01-8; H-D-TRP-OHHCL; 7123AH

Origin of Product

United States

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